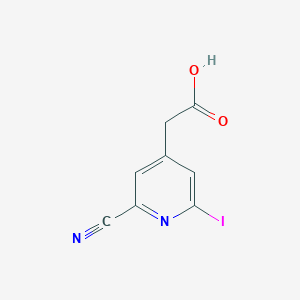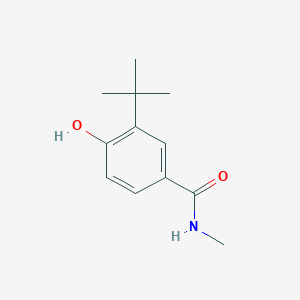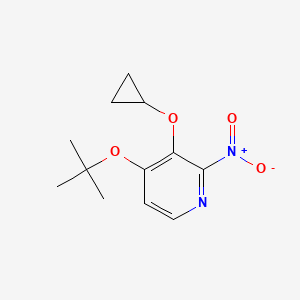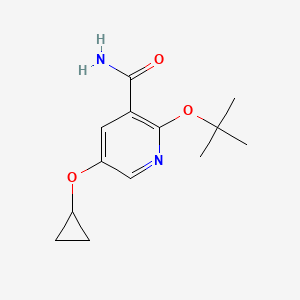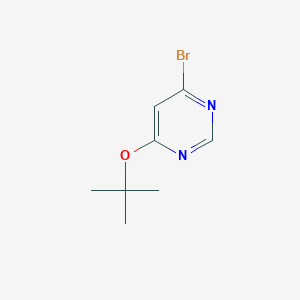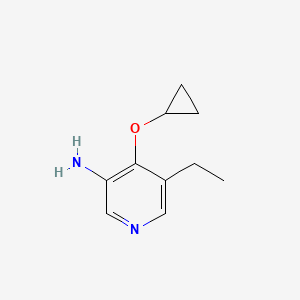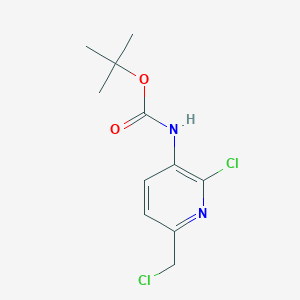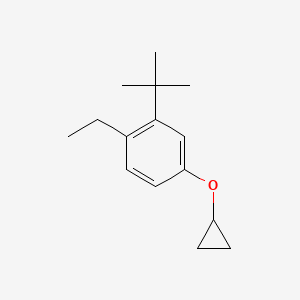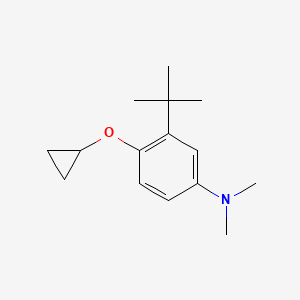
4-Cyclopropoxy-N,3-dimethylaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Cyclopropoxy-N,3-dimethylaniline is an organic compound that belongs to the class of anilines It features a cyclopropoxy group attached to the nitrogen atom and a dimethyl group attached to the benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclopropoxy-N,3-dimethylaniline can be achieved through several methods. One common approach involves the alkylation of aniline derivatives. For instance, the reaction of aniline with cyclopropyl bromide in the presence of a base such as potassium carbonate can yield the cyclopropoxy derivative. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature.
Another method involves the use of dimethylaniline as a starting material. The dimethylaniline can be reacted with cyclopropyl chloride in the presence of a base to form the desired product. This reaction is also carried out in an organic solvent under controlled temperature conditions.
Industrial Production Methods
Industrial production of this compound often involves large-scale alkylation reactions. The process typically employs continuous flow reactors to ensure efficient mixing and reaction control. Catalysts such as palladium or nickel may be used to enhance the reaction rate and yield. The product is then purified through distillation or recrystallization to obtain the desired purity.
化学反応の分析
Types of Reactions
4-Cyclopropoxy-N,3-dimethylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amine derivatives.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, to introduce different functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amine derivatives.
Substitution: Nitro, sulfonyl, and halogenated derivatives.
科学的研究の応用
4-Cyclopropoxy-N,3-dimethylaniline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the production of dyes, pigments, and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and biological activity.
Industry: Utilized in the manufacture of specialty chemicals and materials, including polymers and resins.
作用機序
The mechanism of action of 4-Cyclopropoxy-N,3-dimethylaniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways and targets are still under investigation and may vary depending on the specific application.
類似化合物との比較
Similar Compounds
N,N-Dimethylaniline: A simpler derivative with two methyl groups attached to the nitrogen atom. It is used as a precursor in the synthesis of dyes and other organic compounds.
4-Cyclopropoxy-3-isopropyl-N,N-dimethylaniline: A structurally similar compound with an additional isopropyl group. It exhibits different chemical and biological properties due to the presence of the isopropyl group.
Uniqueness
4-Cyclopropoxy-N,3-dimethylaniline is unique due to the presence of the cyclopropoxy group, which imparts distinct chemical reactivity and biological activity
特性
分子式 |
C11H15NO |
|---|---|
分子量 |
177.24 g/mol |
IUPAC名 |
4-cyclopropyloxy-N,3-dimethylaniline |
InChI |
InChI=1S/C11H15NO/c1-8-7-9(12-2)3-6-11(8)13-10-4-5-10/h3,6-7,10,12H,4-5H2,1-2H3 |
InChIキー |
HTFVEFJDHSEJBP-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC(=C1)NC)OC2CC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



